molecular formula C21H17ClO3 B7615847 (4-Chlorophenyl)methyl 2-hydroxy-2,2-diphenylacetate

(4-Chlorophenyl)methyl 2-hydroxy-2,2-diphenylacetate

Cat. No.: B7615847
M. Wt: 352.8 g/mol
InChI Key: YIUAIYGINOEOQM-UHFFFAOYSA-N
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Description

(4-Chlorophenyl)methyl 2-hydroxy-2,2-diphenylacetate is an organic compound with a complex structure that includes a chlorophenyl group, a hydroxyl group, and two phenyl groups attached to an acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Chlorophenyl)methyl 2-hydroxy-2,2-diphenylacetate typically involves the esterification of (4-Chlorophenyl)methanol with 2-hydroxy-2,2-diphenylacetic acid. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid, under reflux conditions to ensure complete esterification.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques such as recrystallization or chromatography ensures the high purity of the final product.

Types of Reactions:

    Oxidation: The hydroxyl group in this compound can undergo oxidation to form a ketone.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as sodium methoxide or potassium cyanide can be used for substitution reactions.

Major Products:

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Chlorophenyl)methyl 2-hydroxy-2,2-diphenylacetate involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the phenyl groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

    (4-Bromophenyl)methyl 2-hydroxy-2,2-diphenylacetate: Similar structure but with a bromine atom instead of chlorine.

    (4-Methoxyphenyl)methyl 2-hydroxy-2,2-diphenylacetate: Contains a methoxy group instead of chlorine.

    (4-Nitrophenyl)methyl 2-hydroxy-2,2-diphenylacetate: Contains a nitro group instead of chlorine.

Uniqueness: The presence of the chlorophenyl group in (4-Chlorophenyl)methyl 2-hydroxy-2,2-diphenylacetate imparts unique chemical properties, such as increased reactivity in substitution reactions and potential biological activity. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(4-chlorophenyl)methyl 2-hydroxy-2,2-diphenylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClO3/c22-19-13-11-16(12-14-19)15-25-20(23)21(24,17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-14,24H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIUAIYGINOEOQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)OCC3=CC=C(C=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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